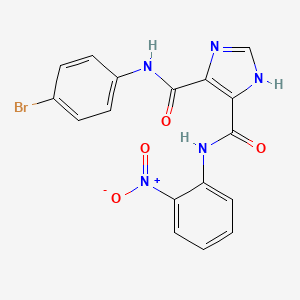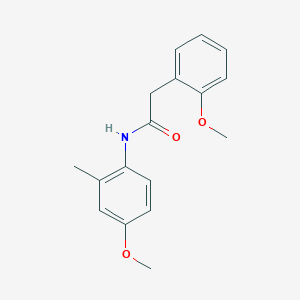
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid, also known as THIQ, is a synthetic compound that has been widely used in scientific research. THIQ is a heterocyclic compound that contains a benzene ring fused to a tetrahydroisoquinoline ring system. The compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been shown to act as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has also been shown to modulate the activity of dopamine neurons in the brain, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been shown to produce a variety of biochemical and physiological effects in the body. In animal studies, 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been shown to increase locomotor activity and produce a conditioned place preference, indicating its potential for producing rewarding effects. 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has also been shown to produce analgesic effects in animal models of pain.
实验室实验的优点和局限性
One advantage of using 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid in lab experiments is its ability to selectively target the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid also has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of using 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid in lab experiments is its potential for producing addictive effects, which can complicate interpretation of results.
未来方向
There are several potential future directions for research on 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid. One area of interest is the development of novel drug candidates based on 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the use of 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid as a tool to study the mechanisms of addiction and reward pathways in the brain. Additionally, further research is needed to better understand the potential adverse effects of 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid and its potential for producing addictive effects.
合成方法
The synthesis of 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid involves the reaction of 2-methyl-4-nitrobenzoic acid with tetrahydroisoquinoline in the presence of a reducing agent such as palladium on carbon. The resulting product is then purified through recrystallization to obtain pure 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid.
科学研究应用
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been used as a tool to study the mechanisms of addiction and reward pathways in the brain. In pharmacology, 2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been used to study the effects of drugs on various physiological systems.
属性
IUPAC Name |
2-methyl-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-9-12(5-6-14(11)17(19)20)15-4-2-3-13-10-18-8-7-16(13)15/h2-6,9,18H,7-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMLVXUYCWKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC3=C2CCNC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5399760.png)

![4-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5399775.png)



![4-methoxy-3-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5399800.png)

![3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid](/img/structure/B5399813.png)

![(2R*,3S*,6R*)-5-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5399823.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5399833.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)
